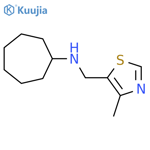

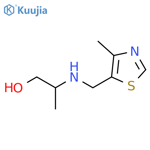

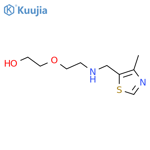

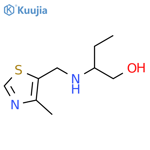

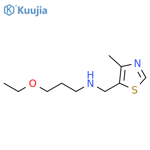

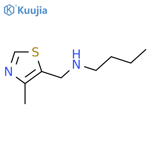

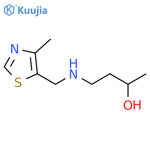

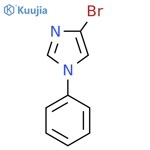

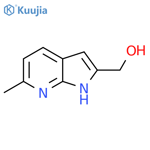

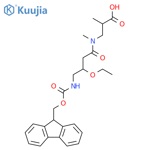

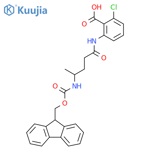

4,5-ジサブスティチューテッドチアゾール

4,5-ジ置換チアゾールは、チアゾール環の4および5位に異なる置換基を導入した有機化合物であり、その構造的特徴から多様な応用が期待される。この化合物群は、芳香族性と電子豊富な窒素原子を有するため、触媒反応や生体分子との相互作用において高い反応性を示すことが知られている。特に、4位にアルキルまたはアリール基、5位にハロゲンまたはエステル基が導入される場合、分子の立体障害や電子状態が調整され、特定の機能性が付与される。合成においては、Hantzsch反応やチオールとの環化反応を用いることが一般的で、高純度な生成物を得るためには精密な反応条件管理が不可欠である。また、これらの化合物は医薬品や農薬の前駆体としての可能性を有し、構造多様性に起因する生物学的活性の探索において重要な中間体となる。その安定性および選択的な反応性は、有機合成分野での有用性を裏付ける要素であり、研究開発における基盤物質としての価値が認識されている。

関連文献

-

Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

推奨される供給者

-

上海贤鼎生物科技有限公司Factory Trade Brand reagents会社の性質: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品